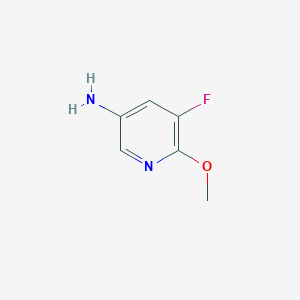

3-Amino-5-fluoro-6-methoxypyridine

Description

The exact mass of the compound 5-Fluoro-6-methoxypyridin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMLVBYTEYUXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670318 | |

| Record name | 5-Fluoro-6-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886372-63-0 | |

| Record name | 5-Fluoro-6-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-6-methoxypyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-fluoro-6-methoxypyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the basic properties of 3-Amino-5-fluoro-6-methoxypyridine, a key building block in modern medicinal chemistry. We will delve into its physicochemical characteristics, spectroscopic profile, and synthetic methodologies. Furthermore, this guide will explore its reactivity, with a particular focus on its application in the synthesis of targeted therapeutics, including kinase inhibitors. The strategic importance of this scaffold in drug discovery is highlighted through case studies, providing researchers with actionable insights for its use in the development of novel pharmaceutical agents.

Introduction: The Strategic Value of a Fluorinated Aminopyridine Scaffold

This compound (CAS No. 886372-63-0) is a substituted pyridine derivative that has garnered significant interest in the field of medicinal chemistry.[1][2] Its unique trifunctional nature, featuring an amine, a fluorine atom, and a methoxy group on a pyridine core, offers a versatile platform for the synthesis of complex, biologically active molecules.[2]

The pyridine ring is a well-established "privileged scaffold" in drug design, present in numerous approved pharmaceuticals. The strategic incorporation of substituents dramatically influences the molecule's pharmacological profile:

-

Amino Group: Provides a key site for further functionalization, enabling the construction of diverse compound libraries through reactions such as amide bond formation, sulfonylation, and C-N cross-coupling reactions. It can also act as a crucial hydrogen bond donor, facilitating interactions with biological targets.

-

Fluorine Atom: The introduction of fluorine is a common strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[3] Fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence molecular conformation.

-

Methoxy Group: This group can impact the molecule's electronic properties, lipophilicity, and metabolic profile. It can also serve as a hydrogen bond acceptor and influence the overall three-dimensional shape of the molecule.

This guide will provide a detailed exploration of these features, offering a holistic understanding of this compound as a valuable tool in the drug discovery arsenal.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in synthesis and drug design.

Physicochemical Properties

| Property | Value/Description | Source(s) |

| CAS Number | 886372-63-0 | [1] |

| Molecular Formula | C₆H₇FN₂O | [1] |

| Molecular Weight | 142.13 g/mol | [1][4] |

| Appearance | Light brown solid | [4] |

| Purity | Typically ≥95% | [4] |

| Melting Point | Data for the related 3-Amino-5-fluoropyridine is 85-89 °C. The melting point for the title compound is expected to be in a similar range. | |

| Solubility | Expected to be soluble in common organic solvents like ethanol and acetone, with limited solubility in water. | [5] |

| pKa | The pyridine nitrogen is basic, and the exocyclic amino group also contributes to the overall basicity. The fluorine atom's electron-withdrawing nature will likely decrease the basicity compared to unsubstituted aminopyridines. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While a publicly available, fully assigned spectrum for this specific molecule is elusive, we can predict the expected signals based on its structure and data from similar compounds.

¹H NMR:

-

Aromatic Protons: Two distinct signals are expected in the aromatic region, corresponding to the protons at the C2 and C4 positions of the pyridine ring. These will likely appear as doublets or doublet of doublets due to coupling with the fluorine atom and each other.

-

Amino Protons: A broad singlet corresponding to the -NH₂ protons. The chemical shift of this signal can vary depending on the solvent and concentration.

-

Methoxy Protons: A sharp singlet around 3.8-4.0 ppm corresponding to the -OCH₃ protons.

¹³C NMR:

-

Six distinct signals are expected for the six carbon atoms. The carbon atoms bonded to fluorine will show characteristic splitting (C-F coupling). The chemical shifts will be influenced by the electronic effects of the amino, fluoro, and methoxy substituents.

Mass Spectrometry:

-

The molecular ion peak [M]+ should be observed at m/z = 142.13.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step sequence starting from readily available pyridine derivatives. While specific patented procedures for this exact molecule are proprietary, a general and logical synthetic strategy can be outlined based on established organic chemistry principles and analogous preparations.

A plausible synthetic route is depicted below, starting from a substituted pyridine. This workflow highlights the key transformations required.

Figure 1: A plausible synthetic workflow for this compound.

Experimental Protocol (Generalized)

This protocol is a generalized representation and may require optimization for specific substrates and scales.

Step 1: Nitration of a Dihalogenated Fluoropyridine

-

To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

-

Slowly add the starting dichlorofluoropyridine, maintaining the temperature below 10 °C.

-

Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, keeping the temperature controlled.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Nucleophilic Methoxylation

-

Dissolve the nitrated intermediate in a suitable solvent (e.g., methanol or THF).

-

Add sodium methoxide (NaOMe) and heat the reaction mixture to reflux.

-

Monitor the reaction for the displacement of one of the chloro groups.

-

After completion, cool the reaction, quench with water, and extract the product.

-

Purify the product by column chromatography or recrystallization.

Step 3: Reduction of the Nitro Group

-

Dissolve the methoxylated nitro-pyridine in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the reaction mixture if necessary and monitor for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture to remove the catalyst or inorganic salts.

-

Neutralize the filtrate and extract the final product, this compound.

-

Purify the product by column chromatography or recrystallization to obtain the desired compound with high purity.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of its functional groups. The pyridine nitrogen is a site of protonation and alkylation. The amino group is nucleophilic and can undergo a variety of reactions, making it a key handle for derivatization.

Cross-Coupling Reactions: A Gateway to Structural Diversity

This scaffold is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Suzuki-Miyaura Coupling: While the amino group can complicate Suzuki reactions, it is often possible to achieve coupling at other positions if a suitable leaving group (e.g., a bromine or iodine atom) is present on the pyridine ring. Alternatively, the amino group can be protected prior to the coupling reaction. The electron-rich nature of the ring, due to the amino and methoxy groups, can influence the rate of oxidative addition, a key step in the catalytic cycle.

Buchwald-Hartwig Amination: The amino group of this compound can be used as the nucleophilic component in Buchwald-Hartwig amination reactions to form C-N bonds with aryl or heteroaryl halides. This reaction is a powerful tool for constructing complex molecular architectures. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and functional group tolerance.[6][7][8][9]

Figure 2: Key cross-coupling reactions involving the aminopyridine scaffold.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The this compound scaffold is particularly valuable in the design of kinase inhibitors. The aminopyridine moiety is a known "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many kinase inhibitors.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in B-cell receptor signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[10][11][12][13] Several approved and investigational BTK inhibitors feature aminopyridine-based scaffolds.

While specific, publicly disclosed structures of clinical candidates containing the exact this compound moiety are often protected by patents, a review of the patent literature reveals its likely use as a key intermediate in the synthesis of potent and selective BTK inhibitors. For instance, patents for novel BTK inhibitors often describe the synthesis of complex molecules where a substituted aminopyridine is a core fragment.[14]

The general structure of many kinase inhibitors involves a hinge-binding moiety, a linker, and a solvent-front interacting fragment. This compound is an ideal starting point for the hinge-binding portion of such molecules.

Figure 3: The role of the aminopyridine scaffold in kinase inhibition.

Safety and Handling

This compound is classified as harmful if swallowed or inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in drug discovery and development. Its unique combination of an amino group for derivatization, a fluorine atom for modulating physicochemical properties, and a methoxy group for fine-tuning electronic and steric characteristics makes it an attractive scaffold, particularly in the design of kinase inhibitors. This guide has provided a comprehensive overview of its fundamental properties, a plausible synthetic approach, and its strategic application in medicinal chemistry. As the quest for novel and more effective therapeutics continues, the utility of such well-designed chemical building blocks will undoubtedly continue to grow.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Fluoro-6-methoxypyridin-3-amine | CymitQuimica [cymitquimica.com]

- 5. 3-Amino-5-hydroxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price - Trusted Chemical Company [pipzine-chem.com]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. In This Issue, Volume 12, Issue 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to 3-Amino-5-fluoro-6-methoxypyridine

CAS Number: 886372-63-0

Introduction

3-Amino-5-fluoro-6-methoxypyridine is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctionalized structure, featuring an amine, a fluorine atom, and a methoxy group on a pyridine core, offers a versatile scaffold for the synthesis of complex heterocyclic compounds. This guide provides an in-depth overview of its properties, synthesis, and applications, with a particular focus on its role in the development of targeted cancer therapies.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties make it a suitable intermediate for a variety of chemical transformations commonly employed in pharmaceutical synthesis.

| Property | Value | Source |

| CAS Number | 886372-63-0 | [1][2][3][4] |

| Molecular Formula | C₆H₇FN₂O | [1] |

| Molecular Weight | 142.13 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [1][2] |

| IUPAC Name | 5-fluoro-6-methoxypyridin-3-amine | [2] |

| Canonical SMILES | COC1=NC=C(N)C=C1F | [2] |

| InChI Key | CVMLVBYTEYUXOJ-UHFFFAOYSA-N | [2] |

Applications in Drug Development

The strategic placement of reactive and modulating functional groups makes this compound a key intermediate in the synthesis of bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a nucleophilic handle for further derivatization.

Key Intermediate in the Synthesis of PI3K/mTOR Inhibitors

A significant application of this compound is in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, which are potent and selective inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[5] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7][8]

The synthesis of these inhibitors often involves the condensation of this compound with a suitably substituted pyrimidine core. The general synthetic workflow is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 5-Fluoro-6-methoxypyridin-3-amine | CymitQuimica [cymitquimica.com]

- 4. Simulate and predict NMR spectra [nmrdb.org]

- 5. researchgate.net [researchgate.net]

- 6. EP3473618A1 - 6-substituted 3-fluoro-2-pyridinaldoxime, 3-fluoro-2-pyridine hydroxamic acid, and 3-fluoro-2-pyridinamidoxime scaffolds - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

"3-Amino-5-fluoro-6-methoxypyridine" synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-Amino-5-fluoro-6-methoxypyridine

Executive Summary

This compound is a highly functionalized pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its specific arrangement of amino, fluoro, and methoxy groups makes it a valuable scaffold and key intermediate for the synthesis of complex bioactive molecules.[1] This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this target molecule, designed for researchers and drug development professionals. The strategy herein is grounded in established chemical principles, prioritizing regioselectivity, yield, and operational simplicity. We will dissect the strategic decisions behind the chosen pathway, provide detailed experimental protocols, and discuss the underlying chemical mechanisms, offering a complete technical narrative from starting material to final product.

Introduction and Strategic Analysis

The synthesis of polysubstituted pyridines is a cornerstone of medicinal chemistry.[2] The challenge often lies in achieving the desired substitution pattern with high regioselectivity, as the pyridine ring's electronic nature can complicate reactions like electrophilic substitution.[3][4] For the target molecule, this compound, the primary hurdles include the precise installation of three different functional groups onto the pyridine core.

Retrosynthetic Analysis

A logical retrosynthetic analysis suggests that the most robust approach involves forming the C-N bond at the C3 position in the final step. This strategy leverages a highly reliable and versatile transformation, such as a palladium-catalyzed cross-coupling reaction. The methoxy and fluoro groups can be incorporated into an earlier intermediate. This approach avoids potentially harsh nitration conditions and subsequent reduction, which can suffer from selectivity issues and functional group incompatibility.

Our disconnection strategy is as follows: The target amine can be formed from a corresponding aryl halide, specifically a C3-bromo intermediate. This key intermediate, 3-Bromo-5-fluoro-2-methoxypyridine , is significantly more accessible and can be synthesized from a commercially available fluorinated pyridine.

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Pathway: A Step-by-Step Guide

The proposed forward synthesis is a two-step process starting from 2-methoxy-5-fluoropyridine. This route is efficient and relies on well-documented and scalable reaction classes.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine

Principle & Rationale: The first step involves the regioselective electrophilic bromination of 2-methoxy-5-fluoropyridine. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. The C3 position is ortho to the methoxy group and is electronically enriched, making it the most favorable site for bromination. N-Bromosuccinimide (NBS) is chosen as the bromine source for its mild nature and ease of handling compared to elemental bromine.[5]

Experimental Protocol:

-

To a dry reaction flask under a nitrogen atmosphere, add 2-methoxy-5-fluoropyridine (1.0 eq) and N-bromosuccinimide (NBS) (1.1 eq).

-

Add anhydrous tetrahydrofuran (THF) as the solvent.

-

Stir the mixture at room temperature until all solids dissolve.

-

Slowly heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-Bromo-5-fluoro-2-methoxypyridine.[5]

Step 2: Synthesis of this compound

Principle & Rationale: The final step is the conversion of the C-Br bond to a C-N bond. The Buchwald-Hartwig amination is the state-of-the-art method for this transformation, offering high yields and broad functional group tolerance. The reaction uses a palladium catalyst, a suitable phosphine ligand, and a base to couple the aryl bromide with an ammonia source. Benzophenone imine can be used as an effective ammonia surrogate, which is cleaved under acidic conditions post-coupling to reveal the primary amine.

Experimental Protocol:

-

In an oven-dried Schlenk flask, combine 3-Bromo-5-fluoro-2-methoxypyridine (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., BINAP, 4-10 mol%).

-

Add sodium tert-butoxide (NaOtBu) (1.4 eq) as the base.

-

Evacuate and backfill the flask with argon or nitrogen (3x).

-

Add anhydrous toluene, followed by the ammonia source (e.g., benzophenone imine, 1.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract with ethyl acetate, and treat the combined organic layers with 2M HCl to hydrolyze the imine intermediate.

-

Stir for 1-2 hours, then neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) until pH > 8.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude material via column chromatography or recrystallization to afford the final product, this compound.

Data Summary and Characterization

The successful synthesis of the target compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The expected yields are based on analogous transformations reported in the literature.

| Step | Starting Material | Key Reagents | Product | Expected Yield |

| 1 | 2-Methoxy-5-fluoropyridine | N-Bromosuccinimide (NBS), THF | 3-Bromo-5-fluoro-2-methoxypyridine | 75-85% |

| 2 | 3-Bromo-5-fluoro-2-methoxypyridine | Pd₂(dba)₃, BINAP, NaOtBu, Ammonia Source | This compound | 70-90% |

Alternative Synthetic Approaches

While the recommended pathway is robust, other strategies could be envisioned. One alternative involves a late-stage introduction of the methoxy group.

-

Pathway via Nitration: This route would start with a suitable 3-amino-5-fluoropyridine derivative, such as 3-Amino-2-chloro-5-fluoropyridine. The synthesis would then involve a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide to displace the chloride at the C2 (or C6) position. However, this approach depends heavily on the availability and synthesis of the required chlorinated aminopyridine starting material, which can be complex to prepare with the correct regiochemistry. Furthermore, nitration reactions on pyridine rings often require harsh conditions and can lead to mixtures of isomers.

Conclusion

This guide outlines a strategic and efficient two-step synthesis for this compound, a valuable building block in modern chemistry. The pathway, commencing from 2-methoxy-5-fluoropyridine, leverages a regioselective bromination followed by a reliable Buchwald-Hartwig amination. This approach is characterized by its high selectivity, good anticipated yields, and the use of well-established, scalable reactions. The detailed protocols and strategic rationale provided serve as a comprehensive resource for chemists in the pharmaceutical and agrochemical sectors, enabling the successful synthesis of this important intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 3. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Page loading... [guidechem.com]

The Strategic Role of 3-Amino-5-fluoro-6-methoxypyridine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount to the successful development of novel therapeutics. This technical guide delves into the core utility of 3-Amino-5-fluoro-6-methoxypyridine (CAS No. 886372-63-0), a key intermediate that has garnered significant attention for its role in the synthesis of advanced kinase inhibitors and other targeted therapies. This document serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals, providing a comprehensive overview of its synthesis, physicochemical properties, and critical applications, substantiated by established protocols and authoritative references.

The Architectural Advantage: Unpacking the "Privileged" Scaffold

The this compound moiety is considered a "privileged scaffold" in medicinal chemistry. Its inherent structural and electronic features provide a unique combination of properties that are highly advantageous for designing potent and selective drug candidates.

-

The Pyridine Core: The pyridine ring is a common motif in a vast number of FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.

-

The 3-Amino Group: This functional group serves as a versatile synthetic handle for a variety of chemical transformations, most notably for the construction of pyrazolopyrimidines and other fused heterocyclic systems that are central to many kinase inhibitors. It can also act as a key hydrogen bond donor in ligand-receptor interactions.

-

The 5-Fluoro Substituent: The introduction of a fluorine atom at the 5-position significantly influences the molecule's physicochemical properties. Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, impacting its binding characteristics. Furthermore, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

-

The 6-Methoxy Group: The methoxy group at the 6-position can influence the molecule's conformation and solubility. It can also participate in hydrogen bonding or other non-covalent interactions within the target's binding site, contributing to overall potency and selectivity.

This strategic arrangement of functional groups makes this compound a highly sought-after building block for the synthesis of molecules targeting a range of diseases, particularly in the realm of oncology and inflammatory disorders.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in drug design and process development.

| Property | Value | Source |

| CAS Number | 886372-63-0 | --INVALID-LINK-- |

| Molecular Formula | C₆H₇FN₂O | --INVALID-LINK-- |

| Molecular Weight | 142.13 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK-- |

| IUPAC Name | 5-fluoro-6-methoxypyridin-3-amine | --INVALID-LINK-- |

Synthesis and Chemical Reactivity

While a definitive, publicly available, step-by-step synthesis of this compound is not extensively detailed in the literature, its synthesis can be inferred from established methodologies for related aminopyridines. A plausible synthetic strategy would likely involve a multi-step process starting from a readily available pyridine derivative, incorporating fluorination, methoxylation, and the introduction of the amino group via nitration and subsequent reduction.

The true value of this compound lies in its reactivity as a key intermediate. The amino group readily participates in condensation and coupling reactions, forming the foundation for more complex heterocyclic systems.

Key Synthetic Transformations

The following protocols, adapted from patent literature, illustrate the utility of this compound in the synthesis of advanced intermediates.

Protocol 1: Bromination of this compound

This protocol describes the synthesis of 2-bromo-5-fluoro-6-methoxypyridin-3-amine, a key intermediate for further functionalization.[1]

Materials:

-

5-fluoro-6-methoxypyridin-3-amine

-

Acetic acid

-

Bromine

-

1 N NaOH

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

Dissolve 5-fluoro-6-methoxypyridin-3-amine (1.079 g, 7.59 mmol) in acetic acid (1.667 mL) and add the solution dropwise to the reaction vessel.

-

Dissolve bromine (0.782 mL, 15.18 mmol) in acetic acid (1.667 mL) and add this solution dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Dilute the resulting residue with water and neutralize with 1 N NaOH.

-

Extract the aqueous solution with ethyl acetate three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 2: Synthesis of a Thiazolopyridine Derivative

This procedure demonstrates the use of this compound in the construction of a thiazolopyridine scaffold.

Materials:

-

5-fluoro-6-methoxypyridin-3-amine

-

Potassium thiocyanate

-

Acetic acid

-

Bromine

Procedure:

-

Dissolve potassium thiocyanate (0.738 g, 7.59 mmol) in acetic acid (5 mL) and cool to 0°C.

-

Add 5-fluoro-6-methoxypyridin-3-amine to the cooled solution.

-

Add bromine dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Allow the reaction to proceed, monitoring for completion by TLC or LC-MS.

-

Upon completion, work up the reaction mixture to isolate the 6-fluoro-5-methoxythiazolo[5,4-b]pyridin-2-amine product.

Application in Kinase Inhibitor Drug Discovery

The this compound scaffold is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment and is showing promise in other therapeutic areas. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases.

A key application of this building block is in the synthesis of inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. These pathways are critical regulators of cell growth, proliferation, and survival, and their aberrant activation is a common driver of cancer.

Logical Workflow for Kinase Inhibitor Synthesis:

References

Introduction: The Strategic Importance of Substituted Pyridines in Modern Drug Discovery

An In-depth Technical Guide to 3-Amino-5-fluoro-6-methoxypyridine: A Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, the pyridine ring is a privileged structure, present in a multitude of approved drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after motif. The strategic functionalization of the pyridine core with specific substituents can dramatically influence a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.

This guide focuses on This compound (CAS No: 886372-63-0), a trifunctionalized heterocyclic building block of increasing importance.[1][2] The specific arrangement of an amino group, a fluorine atom, and a methoxy group on the pyridine scaffold provides a powerful combination of reactive handles and property-modulating features. The amino group serves as a versatile point for synthetic elaboration, the fluorine atom can enhance metabolic stability and binding affinity, and the methoxy group influences the electronic nature of the ring.[3][4] This unique constellation of functionalities makes this compound a valuable intermediate for the synthesis of complex, biologically active molecules, particularly in the realms of oncology, infectious diseases, and beyond.[3][5]

This document serves as a technical resource for researchers, chemists, and drug development professionals, offering insights into the synthesis, reactivity, and application of this key building block.

Physicochemical Properties and Characterization

A comprehensive understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 886372-63-0 | [1] |

| Molecular Formula | C₆H₇FN₂O | [1] |

| Molecular Weight | 142.13 g/mol | [1] |

| IUPAC Name | 5-fluoro-6-methoxypyridin-3-amine | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1][2] |

| Canonical SMILES | COC1=NC=C(N)C=C1F | [1] |

| InChI Key | CVMLVBYTEYUXOJ-UHFFFAOYSA-N | [1] |

For lot-specific data and full characterization, including NMR, HPLC, and LC-MS, it is recommended to consult the supplier's documentation.[6]

The Synthetic Versatility of this compound

The reactivity of this compound is dictated by its three key functional groups, which can be addressed with a high degree of chemical selectivity.

Reactivity Profile:

-

The Amino Group (C3-Position): As a primary aromatic amine, this group is a potent nucleophile and a key handle for a wide array of transformations. It readily participates in:

-

Acylation and Sulfonylation: Forming stable amide and sulfonamide linkages, crucial for building larger molecular frameworks.

-

Diazotization Reactions: Conversion to a diazonium salt allows for subsequent Sandmeyer-type reactions, introducing a variety of other functional groups (e.g., -OH, -Cl, -Br, -CN).

-

Reductive Amination: Reaction with aldehydes and ketones to form secondary and tertiary amines.

-

Cross-Coupling Reactions: Participation as a nucleophile in Buchwald-Hartwig amination reactions.

-

-

The Pyridine Ring: The pyridine core, substituted with an electron-donating methoxy group and a moderately deactivating fluorine atom, has a unique electronic profile. The positions on the ring are activated or deactivated towards electrophilic or nucleophilic attack, allowing for selective late-stage functionalization. Halogenated pyridine intermediates are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira, enabling the introduction of significant molecular diversity.[7]

-

The Fluorine Atom (C5-Position): The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a drug candidate's properties.[4][8] The C-F bond is exceptionally stable, and the fluorine atom can:

-

Enhance Metabolic Stability: By blocking sites of oxidative metabolism.[3]

-

Increase Lipophilicity: Which can improve membrane permeability and oral bioavailability.

-

Modulate pKa: Altering the basicity of the nearby amino group and the pyridine nitrogen.

-

Improve Binding Affinity: Through favorable electrostatic interactions with target proteins.

-

Logical Flow in Drug Discovery

The following diagram illustrates how a building block like this compound is utilized in a typical drug discovery workflow.

Caption: Drug discovery workflow using a heterocyclic building block.

Synthetic Approaches

While specific, detailed preparations of this compound are proprietary to manufacturers, a plausible synthetic route can be devised based on established pyridine chemistry. A common strategy involves the functionalization of a pre-existing pyridine ring.

Proposed Retrosynthetic Pathway

The synthesis would likely start from a readily available substituted pyridine and proceed through a sequence of nitration, reduction, halogenation, and nucleophilic substitution steps.

Caption: A potential retrosynthetic pathway for the target molecule.

This general approach is analogous to synthetic routes for other functionalized pyridines, which often involve a sequence of acylation, nitration, reduction, diazotization (like the Schiemann reaction for fluorination), and hydrolysis.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the utility of this compound as a coupling partner, the following section details a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds.

Objective: To synthesize a 3-arylated-5-fluoro-6-methoxypyridine derivative. This protocol assumes a prior conversion of the amino group to a halide (e.g., bromide via a Sandmeyer reaction) to create a suitable coupling handle.

Step-by-Step Methodology:

-

Reagent Preparation & Inerting the System:

-

Rationale: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and poor yields. All reagents must be dry and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

-

Procedure: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-fluoro-6-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq). The flask is then evacuated and backfilled with nitrogen three times.

-

-

Solvent and Catalyst Addition:

-

Rationale: The solvent system is critical for solubilizing the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and water is common for Suzuki couplings. The choice of palladium catalyst and ligand is crucial for reaction efficiency.

-

Procedure: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe. Subsequently, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), to the flask under a positive flow of nitrogen.

-

-

Reaction Execution:

-

Rationale: Most Suzuki couplings require heating to proceed at a reasonable rate. The reaction progress should be monitored to determine the point of completion.

-

Procedure: The reaction mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

-

Work-up and Purification:

-

Rationale: The work-up procedure is designed to quench the reaction, remove inorganic salts and the catalyst, and isolate the crude product. Purification is then required to obtain the final compound in high purity.

-

Procedure: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired 3-arylated-5-fluoro-6-methoxypyridine.

-

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on available safety data for this and structurally related compounds.

| Hazard Information | Precautionary Measures |

| Pictogram | GHS07: Harmful/Irritant[1] |

| Signal Word | Warning[1] |

| Hazard Statements | H302: Harmful if swallowed.[1] H332: Harmful if inhaled.[1] May cause respiratory irritation.[9] Causes skin and serious eye irritation.[9] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection.[9][10] Use only in a well-ventilated area, such as a chemical fume hood.[9][11] |

| First Aid | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[12] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[12] IF ON SKIN: Wash with plenty of soap and water.[12] IF IN EYES: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[9][12] |

| Storage | Store in a cool, dry, and well-ventilated place.[10] Keep container tightly closed. |

Users must consult the most current Safety Data Sheet (SDS) from their supplier before handling this compound.[10][11][12]

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile heterocyclic building block for modern drug discovery. Its trifunctional nature provides a rich platform for synthetic chemists to generate novel molecular architectures with finely tuned properties. The strategic inclusion of fluorine and the adaptable amino handle make it an ideal starting point for creating libraries of compounds for screening and lead optimization. As the demand for more effective and safer therapeutics continues to grow, particularly in oncology and infectious diseases, the utility of sophisticated, property-enabling intermediates like this compound is set to expand, solidifying its role as a key component in the medicinal chemist's toolbox.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 886372-63-0|this compound|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. acrospharma.co.kr [acrospharma.co.kr]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. fishersci.ie [fishersci.ie]

Introduction: The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Fluorinated Pyridines

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a privileged structure for interacting with a diverse range of biological targets. However, the true transformative power in contemporary drug design emerges when this scaffold is strategically augmented with fluorine. The incorporation of fluorine, the most electronegative element, into a pyridine ring is not a trivial modification; it is a profound strategic decision that can dramatically enhance a molecule's therapeutic potential.[1][2][3][4]

The unique physicochemical properties of fluorine—its small atomic radius, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—collectively impart significant advantages.[3][5][6] These are not merely incremental improvements but often game-changing alterations to a compound's potency, selectivity, and pharmacokinetic profile. Strategically placed fluorine atoms can modulate the basicity (pKa) of the pyridine nitrogen, increase metabolic stability by blocking sites of oxidative metabolism, and enhance membrane permeability, all of which contribute to superior drug-like properties.[3][4][6] Consequently, fluorinated pyridine derivatives are pivotal structures in the development of novel therapeutics across a spectrum of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1][2][7] This guide provides a detailed exploration of the biological activities of fluorinated pyridines, grounded in mechanistic principles and supported by actionable experimental protocols for their evaluation.

Chapter 1: The Physicochemical and Pharmacokinetic Impact of Pyridine Fluorination

The decision to introduce fluorine is driven by its predictable and powerful influence on a molecule's intrinsic properties. Understanding these effects is fundamental to leveraging fluorination as a tool for rational drug design.

Modulation of Lipophilicity and Membrane Permeability

A molecule's ability to traverse cellular membranes is intrinsically linked to its lipophilicity. Fluorination serves as a powerful tool to fine-tune this property. While the effect is context-dependent, replacing hydrogen with fluorine generally increases lipophilicity, which can enhance passive diffusion across membranes, including the blood-brain barrier (BBB).[8][9] This is particularly crucial for developing drugs targeting the CNS.[7][9] The introduction of fluorinated motifs like the trifluoromethyl (CF3) group can significantly increase the hydrophobic surface area of a molecule.[8]

Enhancement of Metabolic Stability

One of the most valuable contributions of fluorine in drug design is the enhancement of metabolic stability.[3][4] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) family. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively block this "soft spot" from oxidative metabolism.[10][11] This translates directly to a longer in-vivo half-life, reduced clearance, and potentially a lower required therapeutic dose, improving the drug's overall pharmacokinetic profile.[3][11]

Control of Basicity (pKa) and Target Engagement

The pyridine nitrogen is a basic center, and its degree of protonation at physiological pH (pKa) is critical for solubility, cell permeability, and target interaction. The potent electron-withdrawing nature of fluorine significantly reduces the electron density of the pyridine ring, thereby lowering the pKa of the nitrogen atom.[3][8] This reduction in basicity can be a critical design element to mitigate off-target effects, such as inhibition of the hERG channel, a common liability for basic compounds. Furthermore, a lower pKa can prevent unwanted sequestration in acidic lysosomes and fine-tune the hydrogen bonding capacity of the pyridine nitrogen, potentially leading to more specific and potent target engagement.

Influence on Conformation and Binding Affinity

Beyond purely electronic effects, fluorine can establish unique, favorable interactions with protein targets that enhance binding affinity. It can participate in hydrogen bonds and, more uniquely, halogen bonds, where the electropositive crown of the fluorine atom interacts with a nucleophilic partner in the protein binding pocket.[3][12] The presence of fluorine can also induce specific conformational preferences in a molecule, pre-organizing it into a bioactive conformation that binds more tightly to its target receptor or enzyme.[3][10]

Chapter 2: Key Biological Targets and Therapeutic Applications

The versatile properties of fluorinated pyridines have led to their successful application against a wide array of biological targets in multiple disease areas.

Oncology: A Dominant Arena

Fluorinated pyridines have made a profound impact in oncology, particularly in the development of targeted kinase inhibitors.

-

Kinase Inhibition : The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is frequently overactivated in cancer.[13][14] Fluorinated pyridine and pyrimidine scaffolds have been instrumental in developing potent PI3K inhibitors.[13] For example, Alpelisib, an approved breast cancer drug, features a trifluoro-t-butyl group on a pyridine ring that enhances metabolic stability and ensures high-affinity binding through a hydrogen bond in the PI3K active site.[10] Similarly, these scaffolds are central to inhibitors of other key oncogenic kinases like FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are critical in acute myeloid leukemia (AML).[15]

| Compound Class | Target Kinase(s) | Representative IC50 Data | Therapeutic Indication | Citation(s) |

| Imidazo[4,5-b]pyridines | FLT3, Aurora A/B | Kd < 10 nM for FLT3 & Aurora | Acute Myeloid Leukemia | [15] |

| Furo[3,2-b]pyridines | PI3K, CLKs, Btk | Varies by derivative | Various Cancers | [16] |

| Triazine Scaffolds | PI3K | Potency increased 8-fold with F | Various Cancers | [13] |

-

Antimetabolite Analogy : The foundational anti-cancer drug 5-fluorouracil (5-FU), a fluorinated pyrimidine, exemplifies the principle of "lethal synthesis".[5] 5-FU is metabolized in the body to FdUMP, which irreversibly inhibits thymidylate synthase, an enzyme critical for DNA synthesis, leading to the death of rapidly dividing cancer cells.[5] This mechanism, predicated on the stability of the C-F bond, provides a powerful paradigm that informs the design of other fluorinated heterocyclic enzyme inhibitors.[5]

Central Nervous System (CNS) Disorders

The ability of fluorine to increase lipophilicity and BBB penetration makes fluorinated pyridines highly valuable for CNS drug discovery.[7][9] A notable example is in the development of selective 5-HT1F receptor agonists for the treatment of migraine. Here, furo[3,2-b]pyridine cores were used as effective bioisosteres for traditional indole-based structures, leading to compounds with high affinity and improved selectivity.[17][18]

Infectious Diseases

The application of fluorinated pyridines extends to anti-infective agents. Research has demonstrated that derivatives such as 2-difluoromethylpyridines can act as potent inhibitors of quorum sensing in bacteria like Pseudomonas aeruginosa.[12][19] By disrupting this cell-to-cell communication system, these compounds can inhibit biofilm formation and reduce the production of virulence factors, offering a novel strategy to combat bacterial infections.[12]

Chapter 3: Fluorinated Pyridines as Strategic Bioisosteres

Bioisosterism—the replacement of one chemical group with another that retains the parent molecule's biological activity while improving its other properties—is a cornerstone of medicinal chemistry. Fluorinated pyridines are exceptional bioisosteres.[12][20]

-

2-Difluoromethylpyridine for Pyridine-N-oxide : The 2-difluoromethylpyridine group has been successfully demonstrated as a bioisosteric replacement for pyridine-N-oxide.[12][19] This substitution can enhance biological activity, as seen in quorum sensing inhibitors, potentially by improving physicochemical properties and introducing new binding interactions.[12]

-

Furo[3,2-b]pyridine for Indole : In the pursuit of better 5-HT1F receptor agonists, the indole nucleus was replaced with a furo[3,2-b]pyridine scaffold.[17][18] This bioisosteric swap resulted in compounds with comparable receptor affinity but significantly improved selectivity against related serotonin receptors, a critical factor for minimizing side effects.[17]

Caption: Bioisosteric replacement workflow.

Chapter 4: Core Experimental Protocols for Activity Assessment

Validating the biological activity of newly synthesized fluorinated pyridines requires a cascade of robust, reproducible assays. The following protocols provide a self-validating framework for their characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol determines the potency of a compound against a specific kinase target.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase (e.g., PI3K, FLT3).

Materials:

-

Purified recombinant kinase

-

Specific peptide or protein substrate

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled tracer)

-

Non-radiolabeled ATP

-

Test compound serially diluted in DMSO

-

96-well reaction plates

-

Phosphocellulose filter plates or paper

-

Stop solution (e.g., phosphoric acid)

-

Scintillation counter or phosphorimager

Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO, typically starting from 1 mM.

-

Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and kinase assay buffer.

-

Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compound to the wells. Include positive controls (no inhibitor, 0% inhibition) and negative controls (no enzyme).

-

Reaction Initiation: Initiate the kinase reaction by adding a mix of non-radiolabeled and radiolabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding a stop solution.

-

Substrate Capture: Spot a portion of the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³²P]ATP will not.

-

Washing: Wash the filter membrane extensively with phosphoric acid to remove all unbound radiolabel.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Convert raw counts to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

Protocol 2: Cell-Based Proliferation Assay (MTT/XTT)

Objective: To assess the cytotoxic or cytostatic effect of the compound on cancer cell lines.

Methodology:

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the fluorinated pyridine derivative for 48-72 hours.

-

Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

-

Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Metabolic Stability Assay (Liver Microsomes)

Objective: To evaluate the susceptibility of a compound to phase I metabolism.

Methodology:

-

Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with pooled human or rodent liver microsomes in the presence of a NADPH-regenerating system.

-

Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge to pellet the protein, and analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in-vitro half-life (t½) and intrinsic clearance (Clint).

Caption: A typical workflow for evaluating fluorinated pyridine candidates.

Conclusion and Future Outlook

The strategic incorporation of fluorine into pyridine scaffolds is a proven and powerful strategy in modern drug discovery. The resulting modulation of physicochemical and pharmacokinetic properties—enhanced metabolic stability, tuned basicity, and improved membrane permeability—has enabled the development of highly effective and targeted therapeutics.[2][3][4] From potent kinase inhibitors in oncology to selective receptor modulators for CNS disorders, the impact of fluorinated pyridines is undeniable.

The future of this chemical class remains bright. Advances in synthetic organic chemistry continue to provide more sophisticated and selective methods for the fluorination of heterocyclic systems, opening new avenues for chemical space exploration.[21][22] As our understanding of disease biology deepens, the rational design of next-generation fluorinated pyridines, guided by the principles outlined in this guide, will undoubtedly lead to the discovery of novel, life-saving medicines.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Fluorine-containing drugs approved by the FDA in 2021 [ccspublishing.org.cn]

- 12. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New method for introducing fluorinated components into molecules [uni-muenster.de]

The Pyridine Scaffold: A Technical Guide to Accelerating Novel Kinase Inhibitor Discovery

This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth, field-proven perspective on leveraging the pyridine scaffold for the discovery of novel kinase inhibitors. Moving beyond theoretical concepts, we will explore the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in the authoritative literature that shapes modern kinase drug discovery.

Introduction: The Kinase Challenge and the Pyridine Solution

Protein kinases, a family of over 500 enzymes that regulate virtually all cellular processes, represent one of the most critical target classes in modern medicine, particularly in oncology.[1] Their central role in signal transduction makes them compelling targets, but also presents a significant challenge: selectivity. The highly conserved ATP-binding site across the kinome complicates the development of inhibitors that are potent against their intended target without causing off-target effects.

In this complex landscape, the pyridine ring has emerged as a "privileged scaffold"—a molecular framework that is not only synthetically versatile but also possesses inherent properties making it exceptionally well-suited for kinase inhibitor design.[1][2] Its unique electronic and physicochemical characteristics allow it to serve as an effective bioisostere for other aromatic and heterocyclic rings, often improving critical drug-like properties.[3] This guide will dissect the advantages of the pyridine core and outline a comprehensive workflow for its application in a modern drug discovery campaign.

Section 1: The Pyridine Scaffold as a Privileged Kinase-Targeting Core

The strategic selection of a core scaffold is a decision that profoundly impacts the entire discovery cascade. The pyridine ring is not merely a synthetic building block; its intrinsic properties offer tangible advantages that address key challenges in kinase inhibitor design.

Physicochemical and Medicinal Chemistry Advantages

The utility of the pyridine scaffold stems from a unique combination of features:

-

Hydrogen Bonding Capability: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.[2][3] This is of paramount importance in kinase inhibition, as it allows the scaffold to form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for many successful inhibitors.[4]

-

Enhanced Solubility: The polar nature of the nitrogen atom generally imparts greater aqueous solubility to pyridine-containing compounds compared to their carbocyclic (e.g., benzene) analogues.[3][5] This property is crucial for improving the pharmacokinetic profile of a drug candidate.

-

Modulation of Basicity: As a weak base, the pyridine nitrogen can be protonated under physiological conditions. This allows for the formation of ionic interactions and can be fine-tuned through substitution to optimize cell permeability and target engagement.[6]

-

Synthetic Tractability: A wealth of well-established synthetic methodologies facilitates the derivatization of the pyridine ring at multiple positions.[6][7] This allows medicinal chemists to systematically explore the chemical space around the core to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Metabolic Stability: Strategic placement of the pyridine nitrogen can block sites of metabolism that are susceptible to oxidation in corresponding phenyl rings, thereby improving the metabolic stability and half-life of a compound.[3]

The Pyridine Core in FDA-Approved Kinase Inhibitors

The theoretical advantages of the pyridine scaffold are validated by its presence in numerous FDA-approved drugs. A notable example is Imatinib , a cornerstone of targeted cancer therapy, which features a key pyridyl-pyrimidine pharmacophore.[8] More recent approvals, such as the RET inhibitor Selpercatinib (which incorporates a pyrazolo[1,5-a]pyridine core), continue to underscore the enduring value of this scaffold in addressing diverse kinase targets.[1][9]

Section 2: The Discovery Workflow: From Hit to Lead

A successful kinase inhibitor discovery program is a multi-stage, iterative process. The following workflow illustrates how to systematically advance from an initial concept to a validated lead compound using a pyridine scaffold-centric approach.

Hit Identification: Screening Strategies

The journey begins by identifying initial "hits"—compounds that show activity against the kinase of interest. High-Throughput Screening (HTS) of a diverse, pyridine-focused chemical library is a common starting point.[10] Alternatively, a fragment-based approach can identify smaller pyridine-containing fragments that bind to the target, which are then grown or linked to build more potent molecules.

Quantifying Binding Affinity: The Role of Differential Scanning Fluorimetry (DSF)

Once initial hits are identified, the first critical step is to validate that they physically bind to the target kinase. DSF, or Thermal Shift Assay, is a rapid and robust biophysical method for this purpose. It measures the thermal stability of a protein, which typically increases upon ligand binding.[9][11] A significant increase in the protein's melting temperature (Tm) in the presence of the compound provides strong evidence of direct binding.[12]

Protocol 1: Differential Scanning Fluorimetry (DSF) for Hit Validation

This protocol is designed for a 384-well format using a standard real-time PCR (qPCR) instrument.

1. Reagent Preparation:

- Protein Stock: Prepare the purified target kinase in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 500 mM NaCl) to a final concentration of 2 µM.[12] The protein should be >90% pure.

- Dye Solution: Dilute a 5000x SYPRO Orange dye stock 1:1000 into the protein buffer.

- Protein-Dye Mix: Mix the 2 µM protein stock with the diluted dye solution.

- Compound Plate: Prepare a source plate with test compounds dissolved in DMSO to a concentration of 10 mM. Include DMSO-only wells as a negative control.

2. Assay Procedure:

- Dispense 10 µL of the protein-dye mixture into each well of a 384-well qPCR plate.[13]

- Using an acoustic liquid handler (e.g., Echo dispenser) or manual pipette, transfer 10-20 nL of each compound from the source plate into the assay plate. The final compound concentration will be approximately 10-20 µM.[13]

- Seal the plate securely with a qPCR-compatible adhesive seal and centrifuge briefly to collect the contents at the bottom of the wells.

- Place the plate in the qPCR instrument.

3. Instrument Settings & Data Acquisition:

- Set the instrument to monitor fluorescence using an appropriate filter set for SYPRO Orange (e.g., excitation ~490 nm, emission ~590 nm).[13]

- Program a temperature ramp from 25°C to 95°C, with a ramp rate of 0.5°C per 30 seconds.[14]

- Collect fluorescence data at each temperature increment.

4. Data Analysis:

- Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition as the protein unfolds.

- The melting temperature (Tm) is the midpoint of this transition. This can be calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.

- Calculate the thermal shift (ΔTm) for each compound: ΔTm = Tm(compound) - Tm(DMSO control) .

- Self-Validation: A dose-dependent increase in ΔTm with increasing compound concentration confirms a specific binding interaction. A ΔTm of ≥ 2°C is generally considered a significant shift and a strong indicator of a valid hit.

Measuring Enzymatic Inhibition: IC50 Determination with ADP-Glo™

While DSF confirms binding, it does not measure the functional consequence of that binding. The next essential step is to determine if the compound inhibits the kinase's enzymatic activity. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, providing a highly sensitive measure of enzyme activity.[15] This assay is used to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Protocol 2: IC50 Determination using the ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well format. All steps are performed at room temperature.[16]

1. Reagent Preparation:

- Kinase Reaction Buffer: Use a buffer optimized for your specific kinase (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

- Enzyme Solution: Prepare the kinase in reaction buffer at 2x the final desired concentration.

- Substrate/ATP Solution: Prepare the specific peptide substrate and ATP in reaction buffer at 2x the final concentration. The ATP concentration should ideally be at or near the Km value for the kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.

- Compound Dilution Series: Perform a serial dilution of the test compound in DMSO, then dilute into the reaction buffer to create 2x final concentrations.

2. Kinase Reaction (5 µL total volume):

- Add 2.5 µL of the compound dilution to the wells of a white, opaque 384-well plate.

- Add 2.5 µL of the pre-mixed Enzyme/Substrate/ATP solution to initiate the reaction. Note: For robust results, it is often better to add enzyme last. In this case, add 1.25 µL of 4x Substrate/ATP and 1.25 µL of 4x Enzyme to the 2.5 µL of 2x compound.

- Include "no enzyme" (100% inhibition) and "DMSO vehicle" (0% inhibition) controls.

- Incubate the reaction for a predetermined time (e.g., 60 minutes) during which substrate conversion is linear.

3. Assay Detection:

- Step 1 (ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP.[16]

- Incubate for 40 minutes.

- Step 2 (ADP to ATP Conversion & Detection): Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[16]

- Incubate for 30-60 minutes.

4. Data Analysis:

- Measure luminescence using a plate-reading luminometer.

- Normalize the data: Set the average signal from the "no enzyme" wells as 100% inhibition and the "DMSO vehicle" wells as 0% inhibition.

- Plot the percent inhibition versus the logarithm of the compound concentration.

- Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value.

- Self-Validation: A well-defined sigmoidal curve with a good fit (e.g., R² > 0.95) validates the calculated IC50 value.

Rational Design & SAR: The Power of Molecular Modeling

With validated, potent hits in hand, the next phase is lead optimization. This is where the synthetic tractability of the pyridine scaffold is a major asset. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to its target protein.[17]

By docking a pyridine-based hit into the crystal structure of the target kinase, researchers can:

-

Visualize the Binding Pose: Confirm that the pyridine nitrogen is forming the expected hydrogen bond with the kinase hinge region.[4][17]

-

Identify Pockets for Optimization: Identify nearby hydrophobic pockets or potential hydrogen bond donors/acceptors that are not yet occupied by the inhibitor.[18]

-

Guide Synthetic Efforts: This information allows medicinal chemists to rationally design new analogs by adding substituents to specific positions on the pyridine ring to engage these pockets, thereby improving potency and selectivity.[18][19]

Lead Optimization: A Case Study Approach

The process of lead optimization is iterative. Guided by docking and empirical data, new analogs are synthesized and tested. For instance, in the development of FGFR inhibitors, a pyrazolo[3,4-b]pyridine core was crucial for activity.[1][17] SAR studies revealed that incorporating two chloro groups on a perpendicular phenyl ring was essential for selectivity over VEGFR2, while methylation of the pyrazole nitrogen (N-1), which forms a key hydrogen bond with the hinge, resulted in a complete loss of activity.[1] This demonstrates a self-validating system: computational models predict a key interaction, and its chemical removal abrogates activity, confirming the model's accuracy and guiding future designs.

| Scaffold Variation | Target Kinase | Key SAR Insight | Reference |

| 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine | IGF-1R | Substitution at the C5 position of the pyrimidine ring significantly influences inhibitory activity. | [5] |

| 1H-pyrazolo[3,4-b]pyridine | FGFR | N-1 methylation abolishes activity, confirming its role in hinge binding. Dichloro-phenyl group is critical for selectivity. | [1][17] |

| Pyrazolo[1,5-a]pyridine | CSK | Replacement of a pyridazinone core with this scaffold significantly improved potency due to better hinge-binding interactions. | [1] |

| 4-(pyrazol-3-yl)-pyridine | JNK | Optimization of this scaffold led to potent compounds with good in vivo profiles. | [7] |

| 2-amino-pyridine | VRK1 | Addition of a methyl group to the pyridine core markedly improved selectivity compared to the prototype inhibitor. | [20] |

Section 3: Kinase Selectivity Profiling

A potent inhibitor is of little therapeutic value if it is not selective. "Off-target" inhibition can lead to toxicity and unforeseen side effects. Therefore, a critical step in the lead optimization process is to profile promising compounds against a broad panel of kinases, often representing the entire human kinome.[21]

This is typically done using high-throughput screening platforms that can assess the activity of an inhibitor against hundreds of kinases simultaneously.[22] The goal is to generate a Selectivity Score, which quantifies the inhibitor's preference for its intended target over other kinases.[20][21] Compounds like MBM-55, an imidazo[1,2-a]pyridine-based Nek2 inhibitor, demonstrated excellent selectivity, which is a key attribute for a potential therapeutic candidate.[23]

Conclusion and Future Perspectives